Prolintane hydrochloride

Catalog No.
S601759
CAS No.
1211-28-5
M.F
C15H24ClN
M. Wt
253.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prolintane hydrochloride

CAS Number

1211-28-5

Product Name

Prolintane hydrochloride

IUPAC Name

1-(1-phenylpentan-2-yl)pyrrolidine;hydrochloride

Molecular Formula

C15H24ClN

Molecular Weight

253.81 g/mol

InChI

InChI=1S/C15H23N.ClH/c1-2-8-15(16-11-6-7-12-16)13-14-9-4-3-5-10-14;/h3-5,9-10,15H,2,6-8,11-13H2,1H3;1H

InChI Key

FKOFBBOQSMUYHD-UHFFFAOYSA-N

SMILES

CCCC(CC1=CC=CC=C1)N2CCCC2.Cl

Synonyms

1-(alpha-propylphenethyl)pyrrolidine, Katovit, phenylpyrrolidinylpentan, prolintane, prolintane hydrochloride, Promotil

Canonical SMILES

CCCC(CC1=CC=CC=C1)N2CCCC2.Cl
  • Mechanism of Action

    Prolintane hydrochloride functions as a dopamine and norepinephrine reuptake inhibitor. This means it blocks transporters responsible for clearing these neurotransmitters from the synaptic cleft, leading to increased levels in the brain. This mechanism is similar to other stimulant drugs like cocaine and amphetamines [].

  • Historical Research

    Developed in the 1950s, prolintane hydrochloride was explored for its potential use in treating conditions like narcolepsy and depression []. However, research into its therapeutic efficacy appears to have ceased due to the emergence of safer and more effective medications for these conditions.

  • Current Research Applications

    Prolintane hydrochloride is primarily used as an analytical reference material in scientific research. Its well-defined chemical structure and known effects on neurotransmitters make it valuable for studies on:

    • Dopamine and Norepinephrine Transporters

      Prolintane hydrochloride can be used to investigate the function and regulation of dopamine and norepinephrine transporters in the brain. This research is relevant to understanding various neurological and psychiatric disorders [].

    • Development of New Medications

      Scientists can utilize prolintane hydrochloride as a reference compound when developing medications that target the dopamine and norepinephrine systems. By comparing the effects of new drugs to those of prolintane hydrochloride, researchers can gain insights into their mechanism of action [].

Prolintane hydrochloride is a central nervous system stimulant and norepinephrine-dopamine reuptake inhibitor, developed in the 1950s. It is an amphetamine derivative, structurally related to compounds such as pyrovalerone and methylenedioxypyrovalerone. Initially commercialized under the trade name "Katovit" by the Spanish pharmaceutical company FHER, it was utilized primarily for its stimulant properties to enhance alertness and concentration, particularly among students and workers .

Prolintane hydrochloride acts as an NDRI, primarily targeting the dopamine and norepinephrine transporters in the central nervous system []. These transporters are responsible for reuptake of these neurotransmitters after their release from neurons. By inhibiting reuptake, prolintane hydrochloride increases the synaptic concentration of dopamine and norepinephrine, leading to enhanced alertness, focus, and feelings of increased energy [].

  • Oxidation: This can be achieved using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions are typically performed with lithium aluminum hydride or hydrogen gas in the presence of a catalyst, such as palladium on carbon.
  • Substitution: Substitution reactions may occur with halogenating agents or nucleophiles under suitable conditions .

These reactions are conducted in organic solvents like tetrahydrofuran, methanol, or chloroform, leading to various products depending on the specific reagents and conditions employed.

The synthesis of prolintane hydrochloride can be achieved through various methods. A notable approach involves:

  • Epoxidation of Allylbenzene: Using meta-perchlorobenzoic acid to form an epoxide.
  • Ring Opening: The epoxide undergoes regioselective ring opening with vinyl magnesium bromide in the presence of copper(I) iodide.
  • Mitsunobu Reaction: Installation of a succinimide moiety is accomplished using a Mitsunobu protocol.
  • Hydrogenation: Finally, hydrogenation using palladium on carbon yields prolintane hydrochloride in high yield .

Prolintane hydrochloride has several applications:

  • Analytical Reference Material: Used in scientific research for studying neurotransmitter transporters.
  • Forensic Analysis: Employed in detecting stimulant abuse.
  • Pharmacological Studies: Investigated for its effects on the central nervous system and potential therapeutic uses .

Prolintane hydrochloride shares structural similarities with several other compounds, which are also classified as stimulants or norepinephrine-dopamine reuptake inhibitors. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
PyrovaleroneAmphetamine derivativeUsed as an appetite suppressant; less potent than prolintane
MethylenedioxypyrovaleroneAmphetamine derivativeKnown for stronger psychoactive effects; often associated with recreational use
PropylhexedrineAmphetamine derivativePrimarily used as a nasal decongestant; lower CNS activity compared to prolintane
α-Pyrrolidinopentiophenoneβ-ketone derivativeKnown for high abuse potential; similar stimulant properties
PhenylpropylaminopentaneAmphetamine derivativeLess common; used in some dietary supplements

Prolintane's unique combination of stimulant properties and its specific mechanism of action distinguish it within this class of compounds, particularly due to its historical use in clinical settings compared to others that are more commonly associated with recreational use or abuse .

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

253.1597275 g/mol

Monoisotopic Mass

253.1597275 g/mol

Heavy Atom Count

17

UNII

YEG124534B

Related CAS

493-92-5 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Central Nervous System Stimulants

Pictograms

Irritant

Irritant

Other CAS

1211-28-5

Wikipedia

Prolintane hydrochloride

Dates

Modify: 2023-08-15
1.Nicholson, A.N., and Stone, B.M. Heterocyclic amphetamine derivatives and caffeine on sleep in man. Br. J. Clin. Pharmacol. 9(2), 195-203 (1980).

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